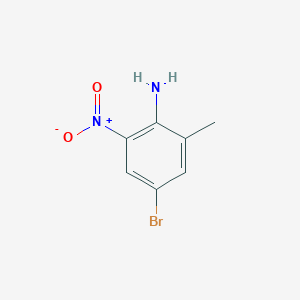

4-Bromo-2-methyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335036 | |

| Record name | 4-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77811-44-0 | |

| Record name | 4-Bromo-2-methyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77811-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Bromo-2-methyl-6-nitroaniline (CAS No: 77811-44-0), a key organic intermediate in pharmaceutical synthesis. It details the compound's chemical and physical properties, safety and handling guidelines, and significant applications in medicinal chemistry. This guide is intended to serve as a valuable resource for professionals engaged in research and development, particularly in the fields of oncology and metabolic diseases.

Chemical and Physical Properties

This compound is an aromatic amine with bromine, methyl, and nitro substituents, which contribute to its utility as a versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 77811-44-0 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][4] |

| Molecular Weight | 231.05 g/mol | [2][3] |

| Appearance | White to yellow or orange to brown crystals or powder | [4] |

| Melting Point | 143-147 °C | [5] |

| Boiling Point (Predicted) | 326.8 ± 37.0 °C | [5] |

| Assay | ≥96.0% to 98%+ | [3][4][6] |

| IUPAC Name | This compound | [2][4] |

| InChI Key | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | [2][4] |

| SMILES String | Cc1cc(Br)cc(c1N)--INVALID-LINK--=O | [4] |

Safety and Handling

This compound is classified as hazardous.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[7] It should be used in a well-ventilated area.[7]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation |

The GHS hazard statements are based on aggregated data and may vary by supplier.[2][7]

Precautionary Statements: A range of precautionary statements apply, including P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell).

Experimental Protocols

3.1. Synthesis

While specific, detailed industrial synthesis methods for this compound are proprietary, the synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related compound, 4-bromo-2-nitroaniline, involves the nitration of 4-bromoacetanilide followed by hydrolysis.[8] A general logical workflow for producing substituted anilines like this involves starting with a simpler aniline or toluene derivative, followed by sequential bromination and nitration steps, with careful control of reaction conditions to ensure the correct isomer is formed.

3.2. Analytical Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure and confirm the positions of the substituents on the aniline ring.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of the final product.[3]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of advanced drug candidates, particularly in oncology and for metabolic disorders.[1]

4.1. CK2 Inhibitors

The compound is utilized in the design and synthesis of inhibitors for Casein Kinase 2 (CK2), a serine/threonine kinase.[1][4] CK2 is implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[1] Its overexpression is linked to several types of cancer, making it a significant target for cancer therapy. The structural features of this compound serve as a scaffold for developing molecules that can effectively bind to the active site of the CK2 enzyme.[1]

4.2. Telmisartan-Glitazone Hybrid Analogs

This chemical is also a key building block in the creation of novel telmisartan-glitazone hybrid analogs.[1][4][9] These hybrid molecules are being investigated for the treatment of metabolic syndrome by combining the therapeutic effects of an angiotensin II receptor blocker (like telmisartan) and a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist (like a glitazone).[1] This dual-action approach aims to simultaneously manage hypertension and insulin resistance, which are key components of metabolic syndrome.

Visualizations

Caption: Logical workflow from chemical intermediate to research applications.

Caption: Role of CK2 in cell signaling and point of inhibition.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 77811-44-0 | this compound - Moldb [moldb.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound CAS#: 77811-44-0 [m.chemicalbook.com]

- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Core Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-6-nitroaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a bromine atom, a methyl group, and a nitro group strategically positioned on the aniline ring, imparts specific reactivity and properties that are highly valuable in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and its application in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1][3] |

| CAS Number | 77811-44-0 | [2][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [3] |

| Melting Point | 143-147 °C | [3] |

| Solubility | Slightly soluble in water, soluble in hot methanol. | [4] |

| InChI | 1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | [1][2] |

| InChIKey | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | [1][2] |

| SMILES | Cc1cc(Br)cc(c1N)--INVALID-LINK--=O | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the available spectral data.

| Technique | Data Highlights | Reference |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 230, 232 (due to bromine isotopes). Key fragments at m/z 109. | [1] |

| Infrared Spectroscopy (IR) | Technique: KBr WAFER, ATR-Neat. | [1] |

Note: Detailed interpretation of the spectra requires access to the full spectral data. The provided information highlights the key identifiers.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-methyl-6-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Sodium chlorate

-

Potassium bromide

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: Dissolve 2-methyl-6-nitroaniline in a suitable organic solvent like dichloromethane in a round-bottom flask.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Alternative Bromination: An alternative method involves the use of a potassium bromide solution and an oxidizing agent like sodium chlorate in the presence of sulfuric acid.[5]

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and wash it with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Development

This compound is a key intermediate in the synthesis of targeted therapeutic agents, particularly in the development of kinase inhibitors and hybrid molecules for metabolic diseases.

Casein Kinase 2 (CK2) Inhibitors

Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in various cancers, making it an attractive target for cancer therapy.[6][7] this compound serves as a precursor for the synthesis of potent and selective CK2 inhibitors. The structural features of this aniline derivative are crucial for building the core scaffolds of these inhibitors, which are designed to fit into the ATP-binding pocket of the CK2 enzyme.[8]

Telmisartan-Glitazone Hybrid Analogs

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Telmisartan, an angiotensin II receptor blocker, and glitazones, which are peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, are used to manage different aspects of this syndrome. Researchers have designed and synthesized hybrid molecules that combine the pharmacophores of both drug classes.[9] this compound is utilized as a key building block in the synthetic route to these novel hybrid analogs, aiming to create a single molecule with dual therapeutic action.[9]

The diagram below illustrates the role of this compound as a building block in drug development.

Caption: Role of this compound in the synthesis of therapeutic agents.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of targeted therapeutics, such as CK2 inhibitors and telmisartan-glitazone hybrid analogs, underscores its importance in modern drug discovery and development. This technical guide provides a foundational understanding of its core properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field. Further research into its reactivity and the development of more efficient and greener synthetic routes will continue to expand its utility in organic and medicinal chemistry.

References

- 1. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97 77811-44-0 [sigmaaldrich.com]

- 4. This compound CAS#: 77811-44-0 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.nova.edu [scholars.nova.edu]

An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline: A Key Intermediate in Pharmaceutical Research

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 4-Bromo-2-methyl-6-nitroaniline, a key building block in the synthesis of advanced therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

This compound is an organic compound characterized by an aniline core substituted with bromine, methyl, and nitro groups.[1] These substitutions create a unique electronic and steric profile, making it a valuable intermediate in medicinal chemistry.[1]

Physicochemical and Identification Data

The key quantitative and identifying properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | [2] |

| Molecular Weight | 231.05 g/mol | |

| IUPAC Name | This compound | [2] |

| CAS Number | 77811-44-0 | [2] |

| Appearance | Orange solid | |

| Melting Point | 143-147 °C | |

| SMILES | CC1=CC(=CC(=C1N)--INVALID-LINK--[O-])Br | [2] |

| InChI | InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | [2] |

| InChIKey | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | [2] |

Molecular Structure

The molecular structure of this compound is depicted below. The aniline ring is substituted at positions 2, 4, and 6 with a methyl group, a bromine atom, and a nitro group, respectively.

Caption: 2D Molecular Structure of this compound.

Experimental Protocols

While specific experimental data for the synthesis and characterization of this compound are not extensively published in publicly available literature, a plausible synthetic route can be derived from established organic chemistry principles and protocols for similar molecules.

Synthesis of this compound

A common method for the synthesis of brominated anilines involves the electrophilic substitution of an appropriately substituted aniline precursor. A likely precursor for this compound is 2-methyl-6-nitroaniline. The following protocol is adapted from the synthesis of a related isomer.[3]

| Step | Procedure |

| 1. Dissolution | Dissolve 2-methyl-6-nitroaniline in a suitable solvent such as glacial acetic acid or acetonitrile. |

| 2. Bromination | Add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. |

| 3. Reaction | Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). |

| 4. Work-up | Quench the reaction by adding water. The product, being organic, will precipitate out of the aqueous solution. |

| 5. Isolation | Collect the solid precipitate by filtration and wash with water to remove any remaining acid and salts. |

| 6. Purification | The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound. |

Characterization Techniques

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present, such as the N-H stretches of the amine, the N-O stretches of the nitro group, and the C-Br stretch.[2]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final compound.

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its primary reported uses are in the development of Casein Kinase 2 (CK2) inhibitors and novel telmisartan-glitazone hybrid analogs.[1]

Role in the Synthesis of CK2 Inhibitors

Casein Kinase 2 (CK2) is a serine/threonine kinase that is implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[4] Overexpression of CK2 is associated with several types of cancer, making it a promising target for cancer therapy.[5][6] this compound is utilized as a key building block in the design and synthesis of potent and selective CK2 inhibitors.[1] The specific structural features of this aniline derivative are leveraged to construct molecules that can effectively bind to the active site of the CK2 enzyme.[1]

Application in Telmisartan-Glitazone Hybrid Analogs

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Telmisartan, an angiotensin II receptor antagonist, and glitazones, which are PPAR-γ agonists, are used to manage aspects of this syndrome.[7][8][9] Researchers are exploring novel hybrid molecules that combine the therapeutic benefits of both drug classes.[7] this compound is employed in docking studies and the synthesis of these telmisartan-glitazone hybrid analogs, highlighting its versatility as a scaffold in medicinal chemistry.[1]

The following diagram illustrates the workflow of utilizing this compound in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. medchem.org.ua [medchem.org.ua]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.nova.edu [scholars.nova.edu]

- 8. Telmisartan prevents the glitazone-induced weight gain without interfering with its insulin-sensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-Bromo-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-6-nitroaniline, a key chemical intermediate in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its role in the development of targeted therapeutics.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

-

4-bromo-2-methyl-6-nitrobenzenamine[1]

-

4-Bromo-6-nitro-o-toluidine[1]

-

2-Amino-5-bromo-3-nitrotoluene[1]

-

2-Nitro-4-bromo-6-methylaniline[1]

-

Benzenamine, 4-bromo-2-methyl-6-nitro-[1]

-

4-bromo-2-methyl-6-nitrophenylamine[1]

-

4-bromo-6-methyl-2-nitroaniline[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| CAS Number | 77811-44-0 | |

| Melting Point | 143-147 °C | |

| Appearance | White to yellow or orange to brown crystals or powder | [2] |

| Assay (GC) | ≥96.0% | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methyl-6-nitroaniline. The nitro and methyl groups on the aniline ring direct the incoming bromine atom to the para position. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).

Experimental Protocol: Bromination of 2-methyl-6-nitroaniline

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general and analogous procedure for the bromination of a similar aniline derivative using N-bromosuccinimide (NBS) is described below. This protocol can be adapted and optimized by skilled chemists for the specific synthesis of the title compound.

Materials:

-

2-methyl-6-nitroaniline

-

N-bromosuccinimide (NBS)

-

Acetonitrile (solvent)

-

Catalytic amount of a protic acid (e.g., HCl or H₂SO₄)

-

Water

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-6-nitroaniline in acetonitrile.

-

Add a catalytic amount of a protic acid to the solution.

-

Slowly add N-bromosuccinimide (1.0 - 1.2 equivalents) to the stirred solution at room temperature. The addition may be done in portions to control any exotherm.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Role in Drug Development and Signaling Pathways

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its substituted aniline structure allows for further chemical modifications to generate complex molecular architectures with specific biological targets.

A notable application of this compound is in the development of inhibitors for Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is implicated in various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Dysregulation of CK2 activity has been linked to several diseases, including cancer. The structural features of this compound are utilized to design molecules that can effectively bind to the active site of CK2, thereby inhibiting its function.

Below is a conceptual workflow for the utilization of this compound in a drug discovery program targeting CK2.

References

Spectral Analysis of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-methyl-6-nitroaniline (CAS No: 77811-44-0), a key organic intermediate. Due to the limited availability of public domain experimental spectra for this specific compound, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 7.8 - 8.0 | Doublet (d) | 1H |

| H-5 | 7.5 - 7.7 | Doublet (d) | 1H |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | 2H |

| -CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

Note: The aromatic protons H-3 and H-5 are expected to show a small meta-coupling.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-NH₂) | 145 - 150 |

| C-2 (-CH₃) | 120 - 125 |

| C-3 | 130 - 135 |

| C-4 (-Br) | 115 - 120 |

| C-5 | 125 - 130 |

| C-6 (-NO₂) | 140 - 145 |

| -CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its amine, nitro, and substituted aromatic functionalities.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 2960 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Ring Stretching |

| N-O (Nitro) | 1500 - 1550 and 1300 - 1350 | Asymmetric and Symmetric Stretching |

| C-N (Amine) | 1250 - 1350 | Stretching |

| C-Br | 500 - 600 | Stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The available data for this compound indicates the following key fragments.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 232 | Major | [M+2]⁺ (due to ⁸¹Br isotope) |

| 230 | Major | [M]⁺ (due to ⁷⁹Br isotope) |

| 109 | Major | [M - Br - NO₂ - H]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid aromatic compound like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Securely cap the tube and vortex until the sample is completely dissolved.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

FT-IR Spectroscopy (ATR Method)

Objective: To obtain the infrared absorption spectrum.

Materials:

-

This compound (a small amount of solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound (a small amount of solid)

-

Mass spectrometer with an EI source and a direct insertion probe or a GC inlet

-

Capillary tube

Procedure:

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow of spectral analysis and the logical relationship between the techniques and the information they provide.

Caption: Workflow of Spectral Analysis for this compound.

Caption: Relationship of Spectral Data to Structural Elucidation.

References

Spectroscopic Analysis of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-methyl-6-nitroaniline. Due to the limited availability of experimentally derived public data, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and characterization of this important chemical intermediate. The document also outlines a comprehensive experimental protocol for acquiring NMR spectra for this and structurally related compounds.

Chemical Structure

The chemical structure of this compound is presented below, illustrating the substitution pattern on the aniline ring which gives rise to its characteristic NMR spectra.

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 8.15 | Doublet (d) | 1H |

| H-5 | 7.55 | Doublet (d) | 1H |

| -NH₂ | 6.20 (broad) | Singlet (s) | 2H |

| -CH₃ | 2.25 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are referenced to TMS at 0 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 145.0 |

| C-2 (C-CH₃) | 125.0 |

| C-3 | 135.0 |

| C-4 (C-Br) | 110.0 |

| C-5 | 128.0 |

| C-6 (C-NO₂) | 140.0 |

| -CH₃ | 17.0 |

Experimental Protocol for NMR Analysis

This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound and similar aromatic amines.

1. Sample Preparation [1]

-

Weigh approximately 10-20 mg of the purified solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for aromatic compounds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and data reporting.

Figure 2. Workflow for NMR analysis of this compound.

References

Unveiling the Molecular Vibrations: A Technical Guide to the FTIR Spectral Analysis of 4-Bromo-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 4-Bromo-2-methyl-6-nitroaniline, a key organic intermediate in pharmaceutical synthesis. This document details the experimental protocols for synthesis and spectral acquisition, presents a thorough analysis of the compound's vibrational frequencies, and offers visual representations of experimental and logical workflows to aid in research and development.

Introduction

This compound (C₇H₇BrN₂O₂) is a substituted aniline derivative of significant interest in medicinal chemistry. Its applications include the design and synthesis of Casein Kinase 2 (CK2) inhibitors for potential cancer therapy and the development of novel telmisartan-glitazone hybrid analogs for treating metabolic syndrome. A precise understanding of its molecular structure and vibrational properties through techniques like FTIR spectroscopy is crucial for quality control, reaction monitoring, and the rational design of new therapeutic agents.

This guide provides a detailed interpretation of the FTIR spectrum of this compound. While direct experimental data for this specific molecule is not extensively published, this analysis is built upon established vibrational frequency data from structurally related compounds, including 4-nitroaniline and other substituted nitroanilines.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2-methyl-6-nitroaniline. The following is a representative experimental protocol:

-

Dissolution: Dissolve 2-methyl-4-nitroaniline in a suitable solvent, such as acetonitrile or glacial acetic acid, at an elevated temperature (e.g., 60°C).

-

Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction mixture is then typically heated to reflux for several hours.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated. The crude product is then dissolved in a solvent like dichloromethane and washed sequentially with a base (e.g., sodium hydroxide solution) and brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by silica gel column chromatography to yield this compound as a solid.

FTIR Spectral Acquisition

The FTIR spectrum of solid this compound is typically recorded using the KBr pellet technique.

-

Sample Preparation: Mix a small amount of the finely ground solid sample (approximately 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.

-

Spectral Recording: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a suitable resolution (e.g., 4 cm⁻¹).

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the amino (-NH₂), nitro (-NO₂), methyl (-CH₃) groups, the aromatic ring, and the carbon-bromine (C-Br) bond. The following table summarizes the expected vibrational frequencies and their assignments based on the analysis of analogous molecules.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3480 - 3380 | Asymmetric & Symmetric N-H Stretching | Amino (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretching | Aromatic Ring |

| 2980 - 2870 | Asymmetric & Symmetric C-H Stretching | Methyl (-CH₃) |

| 1630 - 1600 | N-H Scissoring (Bending) | Amino (-NH₂) |

| 1580 - 1475 | Aromatic C=C Stretching | Aromatic Ring |

| 1550 - 1500 | Asymmetric NO₂ Stretching | Nitro (-NO₂) |

| 1360 - 1320 | Symmetric NO₂ Stretching | Nitro (-NO₂) |

| 1465 - 1440 | Asymmetric C-H Bending | Methyl (-CH₃) |

| 1390 - 1370 | Symmetric C-H Bending | Methyl (-CH₃) |

| 1300 - 1200 | Aromatic C-N Stretching | Aryl Amine |

| 850 - 800 | C-N-O Bending | Nitro (-NO₂) |

| 750 - 700 | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |

| 600 - 500 | C-Br Stretching | Carbon-Bromine Bond |

Visualizing Workflows and Molecular Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in the analysis of this compound.

Caption: Experimental workflow for the synthesis and FTIR analysis of this compound.

Caption: Logical relationships between functional groups and their characteristic FTIR frequencies.

Conclusion

The FTIR spectral analysis of this compound provides valuable insights into its molecular structure. The characteristic absorption bands of the amino, nitro, methyl, and bromo-substituted aromatic functionalities serve as a reliable fingerprint for the identification and quality assessment of this important pharmaceutical intermediate. The detailed experimental protocols and spectral interpretation presented in this guide offer a solid foundation for researchers and professionals working with this compound, facilitating its effective use in drug discovery and development.

References

Mass Spectrometry Fragmentation Analysis of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-bromo-2-methyl-6-nitroaniline, a key organic intermediate. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in various research and development applications, including the synthesis of novel therapeutic agents.

Molecular Structure and Properties

This compound has the chemical formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol .[1] The structure consists of an aniline core substituted with a bromine atom, a methyl group, and a nitro group. The presence and positions of these functional groups dictate the molecule's fragmentation pathway under mass spectrometric analysis.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| CAS Number | 77811-44-0 |

| Appearance | Orange solid |

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern. The key mass-to-charge ratios (m/z) observed are summarized in the table below. The molecular ion peak is observed at m/z 230 and 232, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1]

| m/z | Proposed Fragment Ion | Description |

| 230/232 | [C₇H₇BrN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 213/215 | [C₇H₄BrN₂O]⁺˙ | Loss of OH radical |

| 200/202 | [C₇H₅BrN₂O]⁺ | Loss of NO radical |

| 184/186 | [C₇H₅BrN]⁺˙ | Loss of NO₂ radical |

| 151 | [C₇H₅N₂O₂]⁺ | Loss of Br radical |

| 122 | [C₆H₄BrN]⁺ | Loss of NO₂ and CH₃ radicals |

| 109 | [C₆H₅N₂O]⁺ | Loss of Br and subsequent rearrangement |

| 78 | [C₆H₄]⁺˙ | Benzene radical cation |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺˙). The subsequent fragmentation is driven by the cleavage of the weakest bonds and the stability of the resulting fragments. The nitro group, the carbon-bromine bond, and the methyl group are the primary sites of fragmentation.

A key initial fragmentation step for nitroaromatic compounds is the loss of a nitro group (NO₂) or a nitro radical (·NO₂). The presence of the ortho methyl group can also lead to an "ortho effect," resulting in the loss of an OH radical.

Experimental Protocol

The following protocol outlines a standard method for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

4.1 Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Electron Ionization (EI) source.

-

Quadrupole mass analyzer.

4.2 GC Conditions

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

4.3 MS Conditions

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-300.

4.4 Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

This protocol provides a robust method for obtaining a reproducible mass spectrum of this compound, allowing for its unambiguous identification and further structural elucidation studies.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by distinct cleavage patterns, primarily involving the loss of the nitro group, bromine atom, and methyl substituent. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion and major fragment ions. The detailed fragmentation pathway and experimental protocol provided in this guide serve as a valuable resource for researchers and scientists involved in the analysis and characterization of this and structurally related compounds.

References

Solubility Profile of 4-Bromo-2-methyl-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-methyl-6-nitroaniline in common laboratory solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this document presents available qualitative data, comparative quantitative data for a structurally similar compound, and detailed experimental protocols for determining solubility.

Core Data Presentation

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The presence of a polar nitro group and an amino group, combined with a nonpolar aromatic ring and a methyl group, results in varied solubility across different solvent classes.

Qualitative Solubility Data of this compound

Available data indicates a general solubility trend where the compound is more soluble in polar solvents, particularly polar aprotic solvents, and less soluble in nonpolar solvents and water.

| Solvent Class | Solvent | Solubility Description |

| Polar Protic | Water | Slightly soluble[1] |

| Methanol | Soluble (especially when hot)[1] | |

| Ethanol | Moderate | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good solubility |

| Dimethylformamide (DMF) | Good solubility | |

| Nonpolar | Hexane | Slightly soluble to sparingly soluble |

Comparative Quantitative Solubility of a Structurally Similar Compound

To provide a quantitative perspective, the following table presents the solubility data for a closely related compound, 4-bromo-2-methoxy-N-methyl-6-nitroaniline. While not identical, this data offers a valuable approximation of the expected solubility behavior of this compound.

| Solvent | Solvent Class | Solubility | Solubility (g/L) |

| Dimethyl Sulfoxide | Polar Aprotic | Highly Soluble | 100-200 |

| Acetonitrile | Polar Aprotic | Moderately Soluble | 5-20 |

| Chloroform | Nonpolar | Moderately Soluble | 5-15 |

| Hexane | Nonpolar | Poorly Soluble | <0.1 |

Experimental Protocols

For researchers requiring precise solubility data, the following is a detailed methodology for the equilibrium solubility determination using the widely accepted shake-flask method. This protocol is a general guideline and may require optimization based on specific experimental conditions.

Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

1. Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

-

This compound (solid, crystalline powder)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, hexane, etc.) of high purity

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Concentration Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

4. Quality Control:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank sample (solvent only) to check for any interference.

-

Ensure the temperature is maintained constant throughout the experiment.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a chemical compound like this compound.

Caption: Workflow for determining the solubility of a compound.

References

An In-depth Technical Guide on the Physical Characteristics of 4-Bromo-2-methyl-6-nitroaniline

This guide provides a comprehensive overview of the physical characteristics of 4-Bromo-2-methyl-6-nitroaniline, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a synthetic organic compound.[1] Its physical state under normal laboratory conditions is solid.[1][2]

-

Color: The reported color of this compound varies, which can be indicative of its purity. It is generally described as a crystalline solid that can range from white to yellow and potentially orange to brown.[3][4][5]

-

Form: The compound typically exists in a solid form, described as crystals, crystalline powder, or simply powder.[2][3][4][5]

Quantitative Physical Data

The following table summarizes key quantitative physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | [3][6] |

| Molecular Weight | 231.05 g/mol | [2][4][6] |

| Melting Point | 141.5-147.5 °C | [3][5] |

| 143-147 °C | [2][4] | |

| Water Solubility | Slightly soluble in water | [4] |

| Soluble in hot methanol | [4] |

Experimental Protocols

The determination of the physical characteristics of a solid organic compound like this compound follows established laboratory procedures.

3.1. Determination of Physical Form (Visual Inspection)

The physical form of a chemical compound is determined through careful visual observation.

-

Objective: To describe the macroscopic and microscopic appearance of the solid sample.

-

Apparatus:

-

Spatula

-

Watch glass or microscope slide

-

Microscope (optional, for finer detail)

-

-

Procedure:

-

A small, representative sample of the compound is placed on a clean, dry watch glass or microscope slide using a spatula.

-

The sample is observed under good lighting, and its form is noted. Descriptions can include crystalline, amorphous, powder, granular, or needles.

-

For a more detailed analysis, the sample can be viewed under a microscope to observe the crystal shape (e.g., prismatic, cubic, acicular).

-

The homogeneity of the sample is also assessed to determine if it consists of a uniform particle type.

-

3.2. Determination of Color

The color of a compound is determined by visual inspection against a standard background, and for more precise measurements, instrumental methods are used.

-

Objective: To accurately describe the color of the solid sample.

-

Apparatus (Visual Method):

-

Spatula

-

White viewing background (e.g., a white tile or a sheet of white paper)

-

-

Procedure (Visual Method):

-

A small amount of the solid is placed on a white background to ensure that the observed color is not influenced by the underlying surface.

-

The sample is viewed under diffuse, natural, or artificial daylight.

-

The color is described using standard terminology (e.g., white, off-white, yellow, light brown). Any variations in color within the sample are also noted.

-

-

Instrumental Method (e.g., UV-Vis Spectrophotometry):

-

For a quantitative and objective color assessment, a UV-Vis spectrophotometer can be used to measure the reflectance of the solid sample across the visible spectrum. The resulting data can be used to calculate color coordinates in a defined color space, as detailed in pharmacopeial methods such as USP <1061>.[7]

-

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a solid chemical sample.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. bnmv.ac.in [bnmv.ac.in]

- 3. reddit.com [reddit.com]

- 4. Color (instrumental method) | USP [usp.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uspbpep.com [uspbpep.com]

- 7. Is Color Analysis an Effective Method for QA/QC in Pharmaceutical Manufacturing? - Advancing Materials [thermofisher.com]

Physicochemical Data of 4-Bromo-2-methyl-6-nitroaniline

An In-depth Technical Guide to the Melting Point of 4-Bromo-2-methyl-6-nitroaniline

This technical guide provides a comprehensive overview of the melting point of this compound, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical visualizations to support laboratory work and quality assessment.

This compound is an organic compound with the chemical formula C₇H₇BrN₂O₂.[1] Its molecular weight is 231.05 g/mol .[1] The compound's structure, featuring bromine, methyl, and nitro groups on an aniline core, makes it a valuable intermediate in the synthesis of various pharmaceutical agents, including CK2 inhibitors and telmisartan-glitazone hybrid analogs.[2][3]

Melting Point Data

The melting point is a critical physical property used to determine the purity of a crystalline solid. For this compound (CAS Number: 77811-44-0), the experimentally determined melting point range is consistently reported in the mid-140s degrees Celsius. The data from prominent chemical suppliers is summarized below.

| Parameter | Value | Source |

| Melting Point | 143-147 °C | Sigma-Aldrich |

| Melting Point | 141.5-147.5 °C | Thermo Scientific Chemicals[4][5][6] |

| Appearance | Crystals or powder, white to yellow or orange to brown | Thermo Scientific Chemicals[4][5][6] |

| Purity (Assay) | ≥96.0% to 97% | Sigma-Aldrich, Thermo Scientific Chemicals[4][5][6] |

It is crucial to distinguish this compound from its isomers, which possess different physical properties. For instance, 2-Bromo-4-methyl-6-nitroaniline (CAS 827-24-7) has a significantly lower melting point of 64-66 °C.[7] Another related compound, 4-Bromo-2-nitroaniline (CAS 875-51-4), melts in the range of 110-113 °C.[8]

Experimental Protocol: Melting Point Determination

The following is a standard methodology for determining the melting point range of a solid organic compound like this compound using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid sample melts, providing an indication of its purity.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.

-

Place a small amount of the crystalline sample into a clean, dry mortar and gently grind it into a fine powder using a pestle. This ensures uniform packing in the capillary tube.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is collected.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to a heating rate appropriate for the sample. For a substance with an expected melting point around 145 °C, a rapid heating rate can be used to reach approximately 125 °C, followed by a slower rate of 1-2 °C per minute.

-

-

Melting Point Observation:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the entire solid sample has completely melted into a clear liquid.

-

-

Reporting:

-

The melting point is reported as a range from T₁ to T₂.

-

A pure sample will typically exhibit a sharp melting point range of 1-2 °C. A broader range may indicate the presence of impurities.

-

Visualizations

The following diagrams illustrate the experimental workflow for melting point determination and the logical relationship between sample purity and the observed melting point range.

References

- 1. This compound (CAS 77811-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. A14319.14 [thermofisher.com]

- 7. 2-BROMO-4-METHYL-6-NITROANILINE, CasNo.827-24-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Theoretical Properties of 4-Bromo-2-methyl-6-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methyl-6-nitroaniline is a key organic intermediate with significant applications in pharmaceutical synthesis, particularly in the development of targeted therapeutics. Its unique molecular architecture, featuring a substituted aniline core, makes it a valuable building block for complex bioactive molecules. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectral data, and its role as a precursor in the synthesis of Casein Kinase 2 (CK2) inhibitors. Detailed experimental protocols for its synthesis and analysis are presented, alongside a theoretical exploration of its molecular properties based on computational studies of analogous compounds. Furthermore, this guide visualizes the pertinent CK2 signaling pathway to provide context for its application in drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, appearing as a light yellow to brown powder or crystalline solid.[1] Its fundamental physicochemical properties are summarized in Table 1. While extensive experimental and theoretical spectroscopic data for this specific molecule are not widely published, typical spectral characteristics can be predicted based on its structural motifs and data from similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | [2] |

| Molecular Weight | 231.05 g/mol | [3] |

| CAS Number | 77811-44-0 | [2] |

| Melting Point | 143-147 °C | [4] |

| Boiling Point (Predicted) | 326.8 ± 37.0 °C | [1] |

| pKa (Predicted) | -1.23 ± 0.25 | [1] |

| Water Solubility | Slightly soluble in water, soluble in hot methanol | [1] |

| Appearance | Light yellow to brown powder/crystal | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Wavenumber/Chemical Shift | Assignment | Reference(s) for Analogy |

| FT-IR (cm⁻¹) | ~3400-3500 (asymmetric), ~3300-3400 (symmetric) | N-H stretching | [5] |

| ~1600-1630 | N-H bending | ||

| ~1500-1550 (asymmetric), ~1300-1350 (symmetric) | NO₂ stretching | ||

| ~1250-1300 | C-N stretching | ||

| ~550-650 | C-Br stretching | [6] | |

| ¹H NMR (ppm) | Chemical shifts will be influenced by the specific solvent. Protons on the aromatic ring would appear in the aromatic region, and the methyl and amine protons would have characteristic shifts. | Aromatic, Methyl, and Amine protons | [7] |

| ¹³C NMR (ppm) | Carbons attached to the electron-withdrawing nitro and bromo groups would be shifted downfield. The carbon bearing the methyl group would be upfield relative to the other aromatic carbons. | Aromatic and Methyl carbons | [8] |

| Mass Spectrometry (m/z) | The molecular ion peak would be expected at approximately 230 and 232, reflecting the isotopic distribution of bromine. Fragmentation patterns would likely involve the loss of the nitro group and other substituents. | Molecular Ion and Fragments | [2] |

Theoretical and Computational Properties

A typical computational workflow for analyzing a molecule like this compound would involve geometry optimization, frequency calculations, and the analysis of molecular orbitals and electrostatic potential.

Caption: A typical workflow for DFT calculations.

Table 3: Key Theoretical Parameters and Their Significance

| Parameter | Significance in Drug Discovery | Predicted Trends for this compound | Reference(s) for Analogy |

| HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons. Important for understanding reaction mechanisms and potential for forming charge-transfer complexes with biological targets. | The electron-donating amino group and electron-withdrawing nitro and bromo groups will influence the HOMO energy. The amino group will likely be a major contributor to the HOMO. | [9][10] |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons. Important for understanding reactivity with nucleophiles and potential for redox reactions. | The nitro group, being strongly electron-withdrawing, is expected to significantly lower the LUMO energy, making the molecule a better electron acceptor. | [9][10] |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. | The presence of both donor (amino, methyl) and acceptor (nitro, bromo) groups suggests a potential for a relatively small HOMO-LUMO gap, indicating charge transfer characteristics. | [10][11] |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). This is crucial for predicting non-covalent interactions with protein binding sites. | Negative potential is expected around the oxygen atoms of the nitro group and the nitrogen of the amino group. Positive potential may be found near the hydrogen atoms of the amino group. | [12] |

Role in Pharmaceutical Synthesis and Signaling Pathways

This compound is a vital intermediate in the synthesis of inhibitors targeting Casein Kinase 2 (CK2).[13][14] CK2 is a serine/threonine kinase that is implicated in various cellular processes, including cell proliferation, survival, and inflammation.[1] Its dysregulation is linked to numerous diseases, including cancer.[1] CK2 exerts its effects by phosphorylating a wide range of protein substrates, thereby modulating several key signaling pathways.

The primary signaling pathways influenced by CK2 include:

-

PI3K/AKT/mTOR Pathway: CK2 can activate this critical pro-survival pathway.[15]

-

NF-κB Pathway: CK2 is involved in the activation of NF-κB, a key regulator of inflammation and cell survival.[16][17]

-

JAK/STAT Pathway: CK2 can interact with and activate components of the JAK/STAT pathway, which is crucial for cytokine signaling.[18][19][20]

Caption: CK2's role in major signaling pathways.

Experimental Protocols

The following section outlines a plausible synthetic route for this compound based on established chemical transformations for analogous compounds.

Synthesis of this compound

This synthesis can be conceptualized as a multi-step process starting from a suitable aniline derivative. A likely route involves the bromination of 2-methyl-6-nitroaniline.

Reaction Scheme:

2-Methyl-6-nitroaniline → this compound

Materials and Reagents:

-

2-Methyl-6-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable solvent)

-

Dichloromethane

-

Sodium hydroxide solution (e.g., 2.5 M)

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-6-nitroaniline in acetonitrile.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to go to completion (monitoring by TLC is recommended).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Extraction: Dilute the residue with dichloromethane and wash sequentially with sodium hydroxide solution and saturated saline.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford pure this compound.

Note: This is a generalized procedure and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.[7]

Analytical Methods

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of n-hexane and ethyl acetate.

-

Melting Point: To determine the purity of the final product.

-

Spectroscopic Analysis (FT-IR, NMR, Mass Spectrometry): To confirm the identity and structure of the synthesized compound.

Caption: Workflow for synthesis and analysis.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a precursor for potent enzyme inhibitors. This guide has provided a detailed overview of its theoretical properties, drawing upon data from analogous compounds to predict its behavior and characteristics. The outlined synthetic and analytical protocols offer a practical framework for its preparation and characterization in a laboratory setting. The visualization of the CK2 signaling pathway highlights the biological context in which inhibitors derived from this molecule operate. Further dedicated computational and experimental studies on this compound would be invaluable to further elucidate its properties and expand its applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. 77811-44-0 | this compound - Moldb [moldb.com]

- 4. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]

- 5. ripublication.com [ripublication.com]

- 6. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CK2 Is a C-Terminal IkappaB Kinase Responsible for NF-kappaB Activation during the UV Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway. | Semantic Scholar [semanticscholar.org]

- 19. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-6-nitroaniline, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, spectroscopic data, a plausible synthetic route with experimental protocols, and its role in the synthesis of advanced therapeutic agents.

Chemical and Physical Properties

This compound is a substituted aniline derivative. The presence of bromo, methyl, and nitro functional groups on the aniline core makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 77811-44-0 | |

| Molecular Formula | C₇H₇BrN₂O₂ | |

| Molecular Weight | 231.05 g/mol | |

| Appearance | Solid | |

| Melting Point | 143-147 °C | |

| InChI | 1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| InChIKey | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | |

| SMILES | Cc1cc(Br)cc(c1N)--INVALID-LINK--=O |

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. Detailed spectral assignments are based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No detailed, assigned experimental NMR data for this compound was found in the public domain. The following are predicted chemical shifts based on the analysis of similar structures.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.3 | s | -CH₃ |

| ~6.5 | br s | -NH₂ |

| ~7.8 | d | Ar-H |

| ~8.1 | d | Ar-H |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~17 | -CH₃ |

| ~110 | Ar-C |

| ~120 | Ar-C |

| ~130 | Ar-C |

| ~135 | Ar-C |

| ~140 | Ar-C |

| ~145 | Ar-C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1620-1580 | Strong | N-H bend (amine) |

| 1550-1490 | Strong | N-O asymmetric stretch (nitro) |

| 1360-1290 | Strong | N-O symmetric stretch (nitro) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

| 600-500 | Medium | C-Br stretch |

Mass Spectrometry